molecular formula C19H21N3S B2458537 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole CAS No. 863001-37-0

5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

Cat. No. B2458537
M. Wt: 323.46
InChI Key: QJXJOKMUHJJYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzothiazole and has been shown to have a range of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves the condensation of 2-amino-5,7-dimethyl-1,3-benzothiazole with 4-phenylpiperazine in the presence of a suitable condensing agent.

Starting Materials
2-amino-5,7-dimethyl-1,3-benzothiazole, 4-phenylpiperazine, Condensing agent (e.g. EDC, DCC)

Reaction
To a solution of 2-amino-5,7-dimethyl-1,3-benzothiazole in a suitable solvent (e.g. DMF, DMSO), add the condensing agent and stir for 10-15 minutes., Add 4-phenylpiperazine to the reaction mixture and stir for several hours at room temperature or under reflux., After completion of the reaction, cool the mixture and filter the precipitated product., Wash the product with a suitable solvent (e.g. ethanol, acetone) and dry under vacuum to obtain the desired product, 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole.

Mechanism Of Action

The exact mechanism of action of 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antinociceptive effects.

Biochemical And Physiological Effects

5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to modulate the activity of certain enzymes and reduce oxidative stress. 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole in lab experiments is its relatively low toxicity. 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to have low acute toxicity in animal models, making it a relatively safe compound to use in experiments. However, one limitation of using 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole. One area of interest is its potential as a treatment for anxiety disorders. 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to have anxiolytic effects in animal models, and further research could explore its potential as a therapeutic agent for anxiety in humans. Another area of interest is 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole's potential as a neuroprotective agent. 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to protect against oxidative stress and reduce inflammation, and further research could explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Scientific Research Applications

5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been studied for its potential applications in a range of scientific research fields, including neurobiology, pharmacology, and toxicology. In neurobiology, 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to have anxiolytic effects, reducing anxiety in animal models. In pharmacology, 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been shown to have antinociceptive effects, reducing pain sensation in animal models. In toxicology, 5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has been studied for its potential to protect against oxidative stress and reduce inflammation.

properties

IUPAC Name

5,7-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-14-12-15(2)18-17(13-14)20-19(23-18)22-10-8-21(9-11-22)16-6-4-3-5-7-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXJOKMUHJJYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole

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